N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline
CAS No.:
Cat. No.: VC15641709
Molecular Formula: C26H23ClN2S2
Molecular Weight: 463.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23ClN2S2 |
|---|---|
| Molecular Weight | 463.1 g/mol |
| IUPAC Name | 5-benzyl-N-(3-chlorophenyl)-4,4,7-trimethyldithiolo[3,4-c]quinolin-1-imine |
| Standard InChI | InChI=1S/C26H23ClN2S2/c1-17-12-13-21-22(14-17)29(16-18-8-5-4-6-9-18)26(2,3)24-23(21)25(31-30-24)28-20-11-7-10-19(27)15-20/h4-15H,16H2,1-3H3 |
| Standard InChI Key | LKFRLSFBXXZGFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C(N2CC4=CC=CC=C4)(C)C)SSC3=NC5=CC(=CC=C5)Cl |
Introduction
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline is a complex organic compound featuring a unique molecular structure that integrates multiple functional groups. Its molecular formula is C26H23ClN2S2, indicating the presence of chlorine, nitrogen, and sulfur atoms, which contribute to its potential biological activities and chemical reactivity. The compound's dithioloquinoline framework, combined with a chloroaniline moiety, suggests versatility in synthetic chemistry and potential applications in various fields.
Synthesis Methods
The synthesis of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline can be achieved through several multi-step organic reactions. These methods require careful optimization to ensure high yields and purity of the final product. Common techniques involve the use of specific reagents and catalysts to facilitate the formation of the desired molecular structure.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits notable biological activity, although specific data may be limited. Similar compounds in the literature have shown various biological effects, such as antifungal, antibacterial, and anti-inflammatory properties. The unique dithiolo framework combined with the chloroaniline group may confer unique reactivity and biological activity not found in other compounds.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 5-benzylthiazole | Contains a thiazole ring | Exhibits antifungal activity |
| 6-methylquinoline | Quinoline backbone | Known for antibacterial properties |
| 2-aminoquinoline | Amino group on quinoline | Potential anti-inflammatory effects |
Research Findings and Future Directions
Interaction studies involving N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline are crucial for understanding its biological profile and advancing it towards clinical applications. Further research is needed to elucidate the exact biological mechanisms and efficacy of this compound.
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